molecular formula C20H20F6N2O3 B11480148 N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

Cat. No.: B11480148
M. Wt: 450.4 g/mol
InChI Key: VEFQFDPSHWZBNH-UHFFFAOYSA-N
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Description

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, amino, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxyphenethylamine with hexafluoroacetone to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction cascades that regulate cellular processes such as inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Similar structure but lacks the hexafluoropropan-2-yl group.

    3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.

    Benzamide: The core structure present in the target compound.

Uniqueness

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C20H20F6N2O3

Molecular Weight

450.4 g/mol

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C20H20F6N2O3/c1-30-15-9-8-13(12-16(15)31-2)10-11-27-18(19(21,22)23,20(24,25)26)28-17(29)14-6-4-3-5-7-14/h3-9,12,27H,10-11H2,1-2H3,(H,28,29)

InChI Key

VEFQFDPSHWZBNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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